molecular formula C6H8N2O B6284484 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol CAS No. 1432373-29-9

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol

Cat. No.: B6284484
CAS No.: 1432373-29-9
M. Wt: 124.1
Attention: For research use only. Not for human or veterinary use.
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Description

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol is a heterocyclic organic compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring fused with a pyrazole ring, and a hydroxyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol can be synthesized through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol can be compared with other similar compounds, such as:

    1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide: Contains a carbohydrazide group, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1432373-29-9

Molecular Formula

C6H8N2O

Molecular Weight

124.1

Purity

95

Origin of Product

United States

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